molecular formula C14H20N2O4 B12516143 3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid

3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid

Cat. No.: B12516143
M. Wt: 280.32 g/mol
InChI Key: JSWWEGRTQTXLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-amino-4-(3-pyridyl)-butyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of ®-3-amino-4-(3-pyridyl)-butyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-4-(3-pyridyl)-butyric acid typically involves the protection of the amino group of ®-3-amino-4-(3-pyridyl)-butyric acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for Boc-®-3-amino-4-(3-pyridyl)-butyric acid would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The pyridyl group can be oxidized to form N-oxides.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Pyridyl N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Free amine ®-3-amino-4-(3-pyridyl)-butyric acid.

Scientific Research Applications

Boc-®-3-amino-4-(3-pyridyl)-butyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-4-(3-pyridyl)-butyric acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The active compound can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-4-(3-pyridyl)-butyric acid: The parent compound without the Boc protecting group.

    Boc-®-3-amino-4-(2-pyridyl)-butyric acid: A similar compound with a pyridyl group in a different position.

    Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid: The enantiomer of the compound.

Uniqueness

Boc-®-3-amino-4-(3-pyridyl)-butyric acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it a valuable intermediate in asymmetric synthesis and in the development of chiral drugs.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

JSWWEGRTQTXLFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O

Origin of Product

United States

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